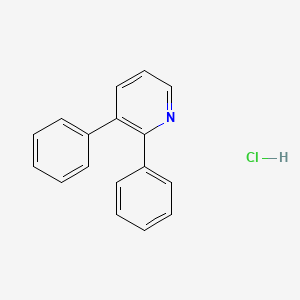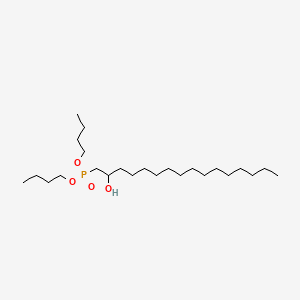
Dibutyl (2-hydroxyhexadecyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (2-hydroxyhexadecyl)phosphonate is a chemical compound with the molecular formula C24H51O4P and a molecular weight of 434.63 g/mol . It is known for its unique structure, which includes a phosphonate group attached to a long hydrocarbon chain with a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl (2-hydroxyhexadecyl)phosphonate can be synthesized through the reaction of dibutyl phosphite with 2-chlorohexadecanol . The reaction typically occurs under controlled conditions, often involving a catalyst to facilitate the process. The reaction can be represented as follows:
[ \text{Dibutyl phosphite} + \text{2-chlorohexadecanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (2-hydroxyhexadecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonate group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonates.
Applications De Recherche Scientifique
Dibutyl (2-hydroxyhexadecyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism by which dibutyl (2-hydroxyhexadecyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl phosphite
- 2-chlorohexadecanol
- Phosphonic acid derivatives
Uniqueness
Dibutyl (2-hydroxyhexadecyl)phosphonate is unique due to its combination of a long hydrocarbon chain with a hydroxyl group and a phosphonate group. This structure provides it with distinctive chemical properties, making it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
68992-15-4 |
|---|---|
Formule moléculaire |
C24H51O4P |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1-dibutoxyphosphorylhexadecan-2-ol |
InChI |
InChI=1S/C24H51O4P/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(25)23-29(26,27-21-8-5-2)28-22-9-6-3/h24-25H,4-23H2,1-3H3 |
Clé InChI |
WKAMPYICUVBLIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CP(=O)(OCCCC)OCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


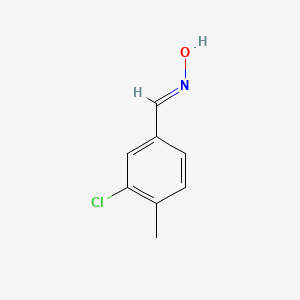
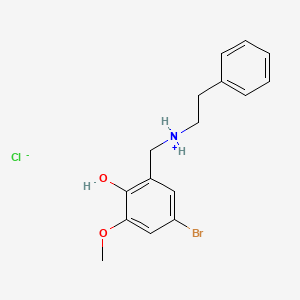


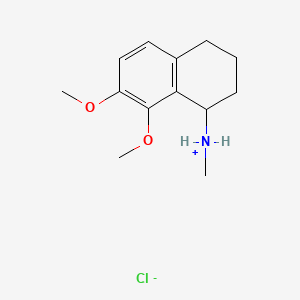

![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)

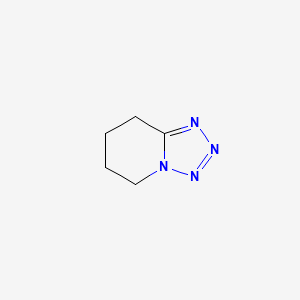
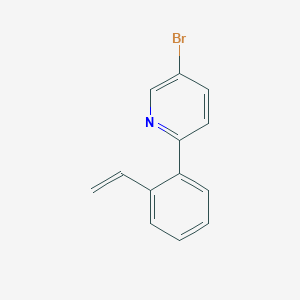
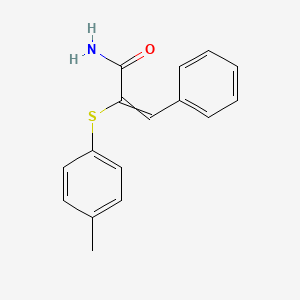
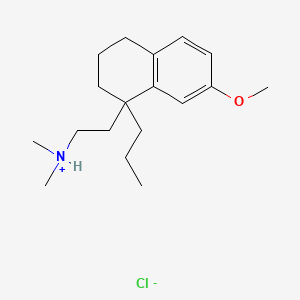
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
